molecular formula C22H31N2OP B570745 1-(o-Anisyl)-2-(dicyclohexylphosphino)-1H-imidazole CAS No. 1425052-90-9

1-(o-Anisyl)-2-(dicyclohexylphosphino)-1H-imidazole

Cat. No. B570745
CAS RN: 1425052-90-9
M. Wt: 370.477
InChI Key: FPTMGYQPQDMGER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(o-Anisyl)-2-(dicyclohexylphosphino)-1H-imidazole, also known as o-Anisyl-DCPI, is an organophosphorus compound with a variety of applications in chemistry and biochemistry. It is a colorless, odorless, and crystalline solid with a melting point of 64-66°C. o-Anisyl-DCPI is a useful ligand in transition metal complexes, and it has been used in numerous catalytic and synthetic processes. In addition, o-Anisyl-DCPI has been used in a variety of scientific research applications, such as enzyme inhibition, protein crystallography, and drug delivery.

Scientific Research Applications

O-Anisyl-DCPI has been used in a variety of scientific research applications, including enzyme inhibition, protein crystallography, and drug delivery. In enzyme inhibition studies, 1-(o-Anisyl)-2-(dicyclohexylphosphino)-1H-imidazoleI is used to inhibit the activity of enzymes, such as proteases and kinases, which are involved in various biological processes. In protein crystallography, 1-(o-Anisyl)-2-(dicyclohexylphosphino)-1H-imidazoleI is used to stabilize proteins in order to obtain high-resolution crystal structures. In drug delivery, 1-(o-Anisyl)-2-(dicyclohexylphosphino)-1H-imidazoleI can be used to improve the solubility and bioavailability of drugs.

Mechanism of Action

The mechanism of action of 1-(o-Anisyl)-2-(dicyclohexylphosphino)-1H-imidazoleI is not fully understood, but it is believed to involve the binding of the compound to metal ions in the active site of enzymes or proteins. This binding is thought to inhibit the activity of the enzyme or protein by preventing the binding of its substrate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(o-Anisyl)-2-(dicyclohexylphosphino)-1H-imidazoleI are not well understood. However, it has been shown to inhibit the activity of enzymes involved in various biological processes, such as proteases and kinases. In addition, 1-(o-Anisyl)-2-(dicyclohexylphosphino)-1H-imidazoleI has been used to improve the solubility and bioavailability of drugs.

Advantages and Limitations for Lab Experiments

The use of 1-(o-Anisyl)-2-(dicyclohexylphosphino)-1H-imidazoleI in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, 1-(o-Anisyl)-2-(dicyclohexylphosphino)-1H-imidazoleI has been shown to be a useful ligand in transition metal complexes, and it has been used in numerous catalytic and synthetic processes. However, there are some limitations to its use in laboratory experiments. For example, 1-(o-Anisyl)-2-(dicyclohexylphosphino)-1H-imidazoleI can be toxic if not handled properly, and it can be difficult to remove from the reaction mixture.

Future Directions

There are many potential future directions for the use of 1-(o-Anisyl)-2-(dicyclohexylphosphino)-1H-imidazoleI. For example, it could be used to develop new catalysts for chemical reactions, or to develop new drugs with improved solubility and bioavailability. In addition, 1-(o-Anisyl)-2-(dicyclohexylphosphino)-1H-imidazoleI could be used to study the mechanism of action of enzymes and proteins, or to further explore its potential applications in enzyme inhibition, protein crystallography, and drug delivery. Finally, 1-(o-Anisyl)-2-(dicyclohexylphosphino)-1H-imidazoleI could be used to develop new materials with improved properties, such as increased thermal stability or improved catalytic activity.

Synthesis Methods

The synthesis of 1-(o-Anisyl)-2-(dicyclohexylphosphino)-1H-imidazoleI is relatively straightforward, and it can be achieved in a few steps. The first step is to synthesize the anisyl phosphonate ester. This can be done by reacting o-anisyl alcohol with phosphorus oxychloride in the presence of triethylamine. The resulting anisyl phosphonate ester can then be treated with dicyclohexylphosphine, which yields 1-(o-Anisyl)-2-(dicyclohexylphosphino)-1H-imidazoleI. The entire process can be completed in a few hours, and the yields are usually quite high.

properties

IUPAC Name

dicyclohexyl-[1-(2-methoxyphenyl)imidazol-2-yl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N2OP/c1-25-21-15-9-8-14-20(21)24-17-16-23-22(24)26(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h8-9,14-19H,2-7,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTMGYQPQDMGER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=CN=C2P(C3CCCCC3)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N2OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-Imidazole

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